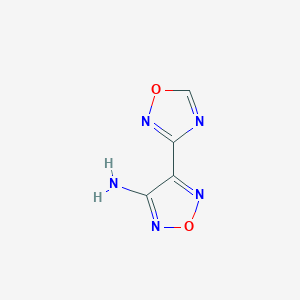

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Description

Properties

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c5-3-2(7-11-8-3)4-6-1-10-9-4/h1H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCUQOVMSNRPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361343 | |

| Record name | 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163011-56-1 | |

| Record name | 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives or aldehydes. One common method is the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature . Another method involves a one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic bipolar solvents like DMSO, with inorganic bases .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxadiazole rings, potentially leading to the formation of amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties possess notable antimicrobial properties. Specifically, 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has been studied for its potential as an inhibitor of bacterial topoisomerases—enzymes critical for DNA replication and repair. Preliminary studies suggest that it may exhibit antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL.

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study highlighted its role as an ATP competitive inhibitor of AKT kinases, which are involved in cell survival pathways. The compound demonstrated IC50 values of 2 nM against AKT1 and 13 nM against AKT2, indicating strong inhibitory effects . Such properties make it a candidate for further development in cancer therapeutics.

Energetic Materials

Due to the presence of nitrogen-rich oxadiazole rings, this compound is being explored in the field of energetic materials. Its ability to release significant energy upon decomposition makes it suitable for applications in explosives and propellants. Research into the synthesis of derivatives with enhanced stability and performance is ongoing.

Polymer Chemistry

In polymer science, oxadiazoles are used as building blocks for the synthesis of high-performance polymers with desirable thermal and mechanical properties. The incorporation of this compound into polymer matrices can potentially enhance their thermal stability and flame retardancy.

Agrochemical Applications

The compound's structural characteristics allow it to function as a potential herbicide or pesticide agent. Its ability to inhibit specific enzymatic pathways in plants or pests can be leveraged to develop new agrochemicals that are more effective and environmentally friendly.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results indicated that derivatives similar to this compound displayed significant activity against Escherichia coli and Pseudomonas aeruginosa, suggesting a promising avenue for developing new antibiotics.

Case Study 2: Cancer Inhibition

In another investigation focused on cancer treatment strategies, researchers synthesized several derivatives based on the oxadiazole framework. Among them was this compound which showed potent inhibition of tumor cell proliferation in vitro through mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 2: Energetic and Thermal Properties

Key Observations:

- The target compound’s hydroxylaminium salt exhibits a detonation velocity (8,602 m/s) surpassing TNT (6,900 m/s), attributed to its high density and nitrogen/oxygen balance .

- Thermal stability (>200°C) is comparable to pharmaceutical derivatives like benzimidazole-substituted oxadiazoles, which retain stability under biological conditions .

Table 3: Bioactive Properties of Oxadiazole Derivatives

Key Observations:

- Pyrrole-containing analogs demonstrate antiproliferative effects in cancer models, highlighting substituent-dependent bioactivity .

Biological Activity

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound based on various research findings, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two oxadiazole rings linked by an amine group. Its molecular formula is with a molar mass of approximately 153.10 g/mol. The compound's structure facilitates interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain 1,2,4-oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. The compound this compound has been evaluated for its cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.0 |

| MCF-7 | 30.5 |

| A549 | 28.0 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. It showed a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 400 |

This indicates that this compound may be a promising candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results highlight the compound's potential as an antimicrobial agent.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes such as cyclooxygenases (COX) and acetylcholinesterase (AChE), which are crucial in inflammation and neurodegenerative disorders.

- Induction of Apoptosis : Through pathways involving caspases and Bcl-2 family proteins, the compound promotes programmed cell death in cancer cells.

- Antioxidant Activity : The presence of oxadiazole rings contributes to the scavenging of free radicals, providing protective effects against oxidative stress.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of oxadiazole derivatives:

- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity.

- Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives in animal models of arthritis. The results showed a marked reduction in joint swelling and pain.

Q & A

Basic: What are the established synthetic routes for 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine?

Methodological Answer:

The compound is synthesized via a multi-step reduction process. A representative procedure involves dissolving 3,4-bis(4′-aminofurazano-3′)furoxan in acetic acid, followed by reduction with stannous chloride dihydrate in a mixture of acetic anhydride, acetic acid, and hydrochloric acid. The reaction is heated at 348 K for 8 hours, yielding a white precipitate after recrystallization (70% yield, purity >99% by HPLC). Structural confirmation is achieved via single-crystal X-ray diffraction, revealing a twisted conformation between flanking and central oxadiazole rings (20.2° twist angle) and intramolecular N–H⋯N hydrogen bonding .

Advanced: How can experimental design optimize the synthesis of this compound to address low yields or impurities?

Methodological Answer:

Statistical experimental design (e.g., factorial design) can systematically vary parameters such as reaction temperature, stoichiometry of stannous chloride, and acid ratios to identify critical factors affecting yield and purity. For instance, a 2³ factorial design would test high/low levels of these variables, enabling regression modeling to predict optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) can further refine intermediates and transition states, reducing trial-and-error experimentation .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Determines molecular symmetry (twofold rotation axis) and hydrogen-bonding networks (intramolecular N–H⋯N and intermolecular chains along [1 0 -2]) .

- CHN elemental analysis : Validates purity (e.g., C 30.41% vs. calculated 30.51%) .

- HPLC : Confirms chemical purity (>99.6%) .

- Thermal analysis : Measures decomposition points (m.p. 456–457 K) .

Advanced: How do structural features like hydrogen bonding and ring conformation influence stability and reactivity?

Methodological Answer:

The 20.2° twist between oxadiazole rings reduces steric strain, while intramolecular N–H⋯N bonds enhance thermal stability. Intermolecular hydrogen bonding along [1 0 -2] contributes to crystalline packing density, which is critical for energetic material applications. Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict sensitivity to external stimuli .

Basic: What are the primary research applications of this compound?

Methodological Answer:

The compound is studied for its potential as a high-energy-density material (HEDM) due to its nitrogen-rich structure (47.46% N content) and low hydrogen content. Its rigid, planar framework and hydrogen-bonding networks make it a candidate for explosive formulations or propellant additives .

Advanced: How can computational chemistry predict the energetic performance of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can estimate detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. Key inputs include heat of formation (ΔHf) and crystal density (from X-ray data). For example, the compound’s high nitrogen content and density (~1.8–2.0 g/cm³) suggest superior detonation performance compared to traditional explosives like TNT .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

- Use explosion-proof equipment due to the compound’s energetic nature.

- Employ safety shields, plastic spatulas, and controlled heating (<350 K) to prevent accidental detonation.

- Monitor reaction exothermicity via calorimetry, especially during reduction steps .

Advanced: How can researchers resolve contradictions in reported crystal structure data?

Methodological Answer:

Discrepancies in torsion angles or hydrogen-bonding motifs can arise from polymorphic variations or refinement artifacts. Re-refining raw crystallographic data (e.g., using SHELXL) and cross-validating with spectroscopic data (e.g., IR for H-bonding) ensures accuracy. Collaborative databases like the Cambridge Structural Database (CSD) provide benchmarks for comparative analysis .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

Ethyl acetate/ether mixtures (1:2 v/v) are effective for recrystallization, yielding high-purity crystals. Slow cooling (0.5 K/min) minimizes defects, while solvent polarity adjustments (e.g., adding hexane) can control crystal size and morphology .

Advanced: What strategies improve scalability while maintaining safety?

Methodological Answer:

- Microreactor technology : Enhances heat/mass transfer, reducing hotspots during exothermic steps.

- Process simulation tools (e.g., Aspen Plus): Model reaction kinetics and optimize batch-to-continuous transitions.

- In-situ monitoring : Raman spectroscopy tracks intermediate formation in real-time, minimizing hazardous intermediate accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.